5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile
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Overview
Description
5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyrano ring, a bromophenyl group, and a carbonitrile group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Pyrano Ring: The pyrano ring can be formed through a cyclization reaction involving the indole derivative and an appropriate aldehyde or ketone under basic conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Scientific Research Applications
5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity and similar structural features.
4-Substituted indole derivatives: Compounds with various biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrano ring and the bromophenyl group enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H14BrN3O2 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
5-acetyl-2-amino-4-(4-bromophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile |
InChI |
InChI=1S/C20H14BrN3O2/c1-11(25)24-16-5-3-2-4-14(16)19-18(24)17(15(10-22)20(23)26-19)12-6-8-13(21)9-7-12/h2-9,17H,23H2,1H3 |
InChI Key |
HXZITPILKSKMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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